Difluoro(trifluoromethyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(trifluoromethyl)alumane is a compound that has garnered significant interest in the field of organofluorine chemistry. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to an aluminum center. The unique electronic properties imparted by the fluorine atoms make this compound valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of difluoro(trifluoromethyl)alumane typically involves the reaction of aluminum compounds with fluorinating agents. One common method is the reaction of aluminum trichloride with trifluoromethyl lithium, followed by treatment with a difluorinating agent such as sulfur tetrafluoride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the aluminum-fluorine bonds.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for the safe handling of fluorinating agents .
Analyse Chemischer Reaktionen
Types of Reactions: Difluoro(trifluoromethyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, it can act as a reagent in redox reactions involving other substrates.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles include alkoxides, amines, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to prevent decomposition.
Major Products: The major products of these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reaction with alkoxides can yield alkoxy-substituted aluminum compounds .
Wissenschaftliche Forschungsanwendungen
Difluoro(trifluoromethyl)alumane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which difluoro(trifluoromethyl)alumane exerts its effects involves the formation of strong aluminum-fluorine bonds, which can influence the reactivity of adjacent functional groups. The compound can act as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates . The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylaluminum: Similar in structure but lacks the difluoro groups, making it less versatile in certain reactions.
Difluoroalkanes: These compounds share the difluoro motif but do not contain aluminum, resulting in different reactivity and applications.
Uniqueness: Difluoro(trifluoromethyl)alumane is unique due to the combination of difluoro and trifluoromethyl groups attached to an aluminum center. This unique structure imparts distinct electronic properties, making it a valuable reagent in both academic and industrial research .
Eigenschaften
CAS-Nummer |
827026-99-3 |
---|---|
Molekularformel |
CAlF5 |
Molekulargewicht |
133.984 g/mol |
IUPAC-Name |
difluoro(trifluoromethyl)alumane |
InChI |
InChI=1S/CF3.Al.2FH/c2-1(3)4;;;/h;;2*1H/q;+2;;/p-2 |
InChI-Schlüssel |
JPOOMLXFLOISOK-UHFFFAOYSA-L |
Kanonische SMILES |
C(F)(F)(F)[Al](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.